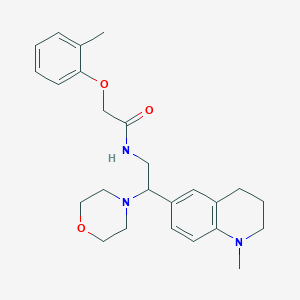

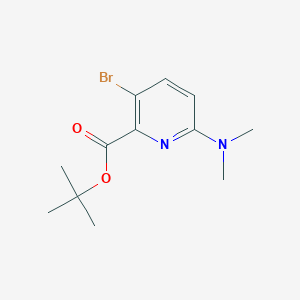

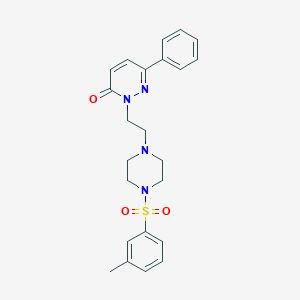

![molecular formula C11H15FN2O B2540315 3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine CAS No. 1338988-79-6](/img/structure/B2540315.png)

3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insight into the chemical behavior and properties that might be expected from similar structures. For instance, the use of fluorogenic reagents for the analysis of primary amines and aminated carbohydrates is explored, indicating the potential for fluorescence-based detection methods that could be applicable to the compound . Additionally, the reactivity of amines with fluorinated compounds is discussed, which could suggest how "this compound" might behave in the presence of biological amines .

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the use of cyclic amines to introduce amino groups into fluorinated aromatic systems . This suggests that the synthesis of "this compound" could potentially involve similar methods, where a fluorinated pyridine derivative might be reacted with an oxan-4-ylmethylamine under suitable conditions to introduce the N-[(oxan-4-yl)methyl] group.

Molecular Structure Analysis

While the molecular structure of "this compound" is not analyzed in the provided papers, the structure-activity relationships of similar compounds are discussed . These relationships can be crucial in understanding how the substitution pattern on the pyridine ring and the nature of the substituents can affect the biological activity and molecular interactions of the compound.

Chemical Reactions Analysis

The papers describe the reactivity of amines and fluorinated compounds, which can be extrapolated to predict the reactivity of "this compound" . For example, the compound might react with electrophiles or participate in nucleophilic substitution reactions due to the presence of the amino group and the electron-withdrawing effect of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" can be inferred from the properties of structurally related compounds. For instance, the presence of a fluorine atom can increase the lipophilicity of the molecule, which might affect its solubility and interaction with biological membranes . The stability of fluorescent derivatives in acidic and basic solutions, as mentioned in one of the papers, could also be relevant for the stability of "this compound" under various conditions .

Applications De Recherche Scientifique

Antibacterial Agents Synthesis

Egawa et al. (1984) explored pyridonecarboxylic acids for their antibacterial properties. They synthesized compounds with varying substituents, demonstrating the potential of pyridine derivatives as antibacterial agents. This research highlights the chemical versatility and potential medicinal applications of pyridine analogues, including "3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine" (Egawa et al., 1984).

Fluorous Synthesis Methodology

Zhang (2003) developed a fluorous synthesis method for disubstituted pyrimidines, showcasing a technique that could be applicable to the synthesis of complex molecules including "this compound" derivatives. This methodology leverages fluorous tags for purification, indicating its utility in synthesizing and purifying complex organic molecules (Zhang, 2003).

Fluorinated Ionic Liquids

Honda et al. (2017) investigated the synthesis of fluorous ionic liquids, including pyridine derivatives. Their work suggests that "this compound" could play a role in developing new ionic liquids with high fluorophilicity, which are crucial for various industrial applications (Honda et al., 2017).

Hydrogen-Bond Basicity Scale

Graton et al. (2001) provided insights into the hydrogen-bond basicity of secondary amines, which could inform the interaction of "this compound" with biological molecules, highlighting its potential in drug discovery and development (Graton et al., 2001).

Synthesis of Carboxamides

Mukaiyama et al. (1976) demonstrated a method for synthesizing carboxamides, potentially applicable to derivatives of "this compound". This research underscores the compound's relevance in organic synthesis and pharmaceutical chemistry (Mukaiyama et al., 1976).

Orientations Futures

The future directions for “3-fluoro-N-[(oxan-4-yl)methyl]pyridin-2-amine” could involve further exploration of its potential applications in drug discovery and organic synthesis. Additionally, more research could be conducted to improve the synthesis methods and understand the mechanism of action of this compound .

Propriétés

IUPAC Name |

3-fluoro-N-(oxan-4-ylmethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-10-2-1-5-13-11(10)14-8-9-3-6-15-7-4-9/h1-2,5,9H,3-4,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLLIXJKRKAZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNC2=C(C=CC=N2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

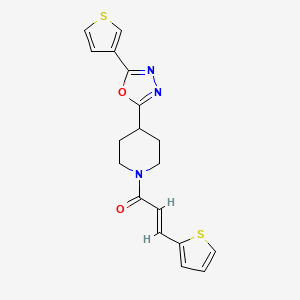

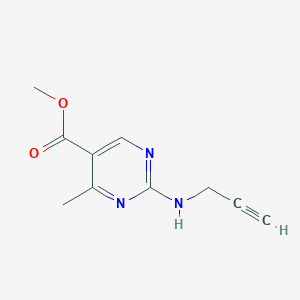

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)

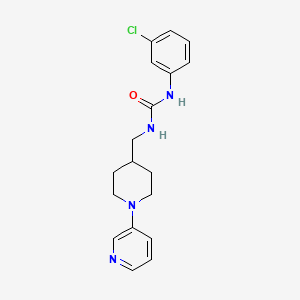

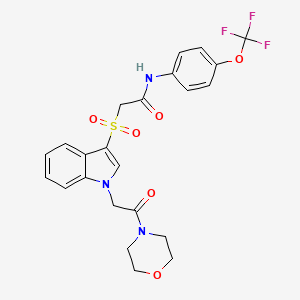

![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)

![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

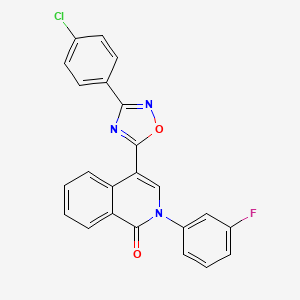

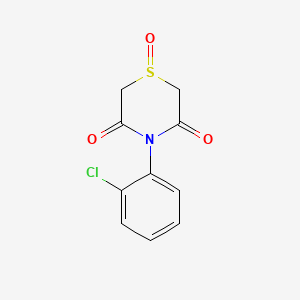

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)

![[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2540251.png)